1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. Phospholipids are major structural biomolecules found in biological membranes and play a crucial role in cellular processes . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions involving dodecanoic acid, tridecanoic acid, glycerol, and phosphocholine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in anhydrous ethanol.
Substitution: Halogens like chlorine or bromine, under controlled temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry (LC/MS) analysis.
Biology: Serves as a lipid standard for phospholipid quantification by mass spectrometry.
Medicine: Utilized in lipid extraction from macrophages for studying cellular processes.
Industry: Employed in the production of synthetic membranes and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes. It participates in protein-mediated intracellular and extracellular signaling processes. The compound interacts with various molecular targets, including membrane proteins and enzymes, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar structural properties.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Used as a model for studying membrane dynamics.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Commonly used in liposome preparation and drug delivery systems.
Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .
Properties
Molecular Formula |
C33H66NO8P |
---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1 |
InChI Key |
FCTBVSCBBWKZML-WJOKGBTCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
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